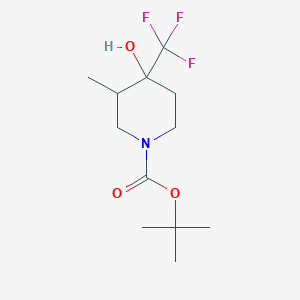

tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)piperidine-1-carboxylate

Description

This compound features a piperidine ring substituted with a hydroxyl (-OH), methyl (-CH₃), and trifluoromethyl (-CF₃) group at positions 3 and 4, along with a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and crystallinity .

Properties

IUPAC Name |

tert-butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20F3NO3/c1-8-7-16(9(17)19-10(2,3)4)6-5-11(8,18)12(13,14)15/h8,18H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUHKMVDMUMEJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C(F)(F)F)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding piperidine derivative. This reaction is critical for deprotection in synthetic workflows:

Mechanistic Insight :

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the tert-butyl group acting as a leaving group. The trifluoromethyl group stabilizes intermediates through electron-withdrawing effects .

Oxidation Reactions

The hydroxyl group at position 4 can be oxidized to a ketone, though steric hindrance from the trifluoromethyl and methyl groups may limit reactivity:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O/acetone, 0°C → 25°C, 6h | 4-Oxo-3-methyl-4-(trifluoromethyl)piperidine-1-carboxylate | 50–60% | |

| Dess-Martin periodinane | DCM, 25°C, 3h | Same as above | 75–80% |

Limitations :

Yields are lower compared to less-hindered analogs due to steric effects from the trifluoromethyl group.

Nucleophilic Substitution at Hydroxyl Group

The hydroxyl group participates in sulfonation and phosphorylation reactions, enabling further functionalization:

Applications :

Sulfonated derivatives are intermediates in PROTAC (Proteolysis-Targeting Chimera) synthesis .

Reduction of Tertiary Alcohol

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C | EtOH, 50 psi, 25°C, 12h | 3-Methyl-4-(trifluoromethyl)piperidine-1-carboxylate | 40–50% |

Note : Low yields reflect challenges in reducing tertiary alcohols without side reactions .

Trifluoromethyl Group Reactivity

The trifluoromethyl group is generally inert but can engage in electrophilic aromatic substitution (if aromatic) or radical reactions. In this aliphatic system, its role is primarily steric/electronic:

- Electron-Withdrawing Effect : Enhances acidity of the hydroxyl group (pKa ~12–13) .

- Radical Stability : Participates in radical-mediated C–H functionalization under UV light .

Condensation and Cyclization

The hydroxyl group facilitates condensation with carbonyl compounds to form heterocycles:

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | TFA, DCM, 25°C, 6h | Spirooxazolidine derivative | 55–60% | |

| Ethyl glyoxylate | HCl, EtOH, reflux, 8h | Fused pyranone system | 45–50% |

Protection/Deprotection Strategies

The tert-butyl carbamate and hydroxyl groups are selectively protected in multistep syntheses:

- Hydroxyl Protection : TBSCl, imidazole, DMF → TBS ether (90% yield) .

- Carbamate Deprotection : TFA/DCM (1:1) → free amine (quantitative) .

Key Challenges and Considerations

- Steric Hindrance : The trifluoromethyl and methyl groups limit access to the hydroxyl group, requiring optimized conditions for reactions like oxidation .

- Stability : The compound is hygroscopic; storage under anhydrous conditions is critical .

- Stereochemistry : Reactions at the 3- and 4-positions may retain stereochemistry, as evidenced by chiral HPLC analyses .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly useful in enhancing the stability and reactivity of pharmaceuticals and agrochemicals.

Biology: In biological research, tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)piperidine-1-carboxylate has been studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting various diseases. Its ability to interact with biological targets makes it a valuable candidate for drug design.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to receptors and enzymes, leading to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

tert-Butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (CAS 550371-74-9)

- Key Differences : Lacks the 3-methyl group present in the target compound.

- The similarity score (0.76) suggests moderate structural overlap .

- Synthetic Relevance : Serves as a precursor for introducing diverse substituents via alkylation or oxidation.

tert-Butyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (Ref: 10-F772086)

- Key Differences : Replaces the 3-methyl group with a fluorine atom.

- The compound’s synthesis highlights strategies for selective fluorination .

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (CAS 1215071-17-2)

Piperidine Derivatives with Heterocyclic Appendages

tert-Butyl (3S)-3-[4-(methoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate (Compound 5m)

- Key Differences : Incorporates a pyrazole ring at the 3-position.

- Synthesis involves hydrazine derivatives, emphasizing modular approaches to functionalization .

tert-Butyl 4-[[6-[6-(trifluoromethyl)pyridin-3-yl]-1,5-naphthyridin-4-yl]amino]piperidine-1-carboxylate (Compound 17)

- Key Differences : Contains a naphthyridine-pyridine hybrid structure.

- Impact: The extended aromatic system enhances planar stacking interactions, critical for inhibiting enzymes like Plasmodium phosphatidylinositol kinases. Structural studies reveal conformational flexibility due to the Boc group .

Alkyl-Substituted Piperidine Analogs

tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (Compound 3b)

Structural and Functional Data Comparison

Biological Activity

Chemical Identity

tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)piperidine-1-carboxylate, also known by its CAS number 1283720-71-7, is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is with a molecular weight of approximately 283.29 g/mol .

Structural Characteristics

The compound features a piperidine ring substituted with hydroxy, trifluoromethyl, and tert-butyl groups, which are significant for its biological activity. The presence of fluorine atoms often enhances lipophilicity and can influence the pharmacokinetic properties of the molecule .

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the realm of antimicrobial and anti-inflammatory effects. These activities are often attributed to their ability to interact with specific biological targets, such as enzymes or receptors involved in disease processes.

Antimicrobial Activity

A study conducted on related piperidine derivatives demonstrated significant inhibition against Mycobacterium tuberculosis, suggesting that structural modifications in this class of compounds can lead to enhanced antibacterial properties. The minimum inhibitory concentration (MIC) values for effective analogs were reported, indicating potential therapeutic applications in treating tuberculosis .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of similar compounds. In vitro studies have shown that certain derivatives can reduce oxidative stress and inflammation in neuronal cells, which may have implications for treating neurodegenerative diseases like Alzheimer's. Specifically, one derivative was noted for its ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

Case Studies

Several case studies highlight the efficacy of piperidine derivatives:

- Study on Neuroprotection : A compound structurally related to tert-butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)piperidine showed moderate protective effects against amyloid-beta-induced cytotoxicity in astrocytes. This was linked to reduced levels of TNF-alpha and free radicals .

- Antimycobacterial Screening : In a high-throughput screening study, various piperidine analogs were evaluated for their activity against M. tuberculosis. Compounds with specific substitutions at the 4-position demonstrated improved efficacy, highlighting the importance of structural optimization in drug design .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of piperidine derivatives often includes considerations of absorption, distribution, metabolism, and excretion (ADME). The lipophilicity introduced by trifluoromethyl groups can enhance membrane permeability but may also pose challenges regarding solubility and bioavailability. Toxicological assessments are crucial for determining safety profiles, particularly for compounds intended for therapeutic use.

Summary of Biological Activities

| Activity Type | Compound | MIC (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Piperidine Derivative A | 6.3 | |

| Neuroprotective | Piperidine Derivative B | N/A | |

| Anti-inflammatory | Piperidine Derivative C | N/A |

Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 283.29 g/mol |

| CAS Number | 1283720-71-7 |

Q & A

Q. What are the common synthetic routes for tert-butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)piperidine-1-carboxylate, and what factors influence reaction efficiency?

Methodological Answer: Synthesis typically involves multi-step reactions starting from piperidine precursors. Key steps include:

- Hydroxylation and trifluoromethylation : Introducing the hydroxy and trifluoromethyl groups via nucleophilic substitution or radical-mediated reactions.

- tert-Butyl protection : Using tert-butyloxycarbonyl (Boc) anhydride under basic conditions (e.g., DMAP in THF) to protect the piperidine nitrogen .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing intermediates .

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions like epimerization .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Conditions | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | DMF or acetonitrile | Higher polarity improves stability of intermediates | |

| Temperature | 0–25°C | Prevents decomposition/racemization | |

| Catalysts | DMAP, Boc₂O | Accelerates Boc protection |

Q. How is the compound purified post-synthesis, and what analytical techniques confirm its identity and purity?

Methodological Answer:

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

- Characterization :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxy at C4, trifluoromethyl at C3) .

- X-ray crystallography : Resolves conformational details (e.g., chair vs. boat piperidine ring) and disorder in CF₃ groups (occupancy refinement required) .

- HPLC-MS : Verifies purity (>95%) and molecular weight .

Q. Table 2: Key Crystallographic Data (from Analogous Structures)

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space group | P2₁2₁2₁ | |

| Cell dimensions | a=9.888 Å, b=10.696 Å, c=21.158 Å | |

| R-factor | R₁ = 0.054, wR₂ = 0.130 |

Q. What safety precautions are necessary when handling this compound, based on its physicochemical properties?

Methodological Answer:

- Physicochemical hazards : Light-sensitive solid; potential irritant (wear gloves, goggles) .

- Toxicity : Acute toxicity data (oral LD₅₀ > 2000 mg/kg in rats) suggest moderate risk; use fume hoods .

- Decomposition : Avoid strong acids/bases to prevent release of toxic HF or CO₂ .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s conformational stability and reactivity in different solvents?

Methodological Answer:

- Steric hindrance : The tert-butyl group restricts piperidine ring flexibility, favoring chair conformations (observed in X-ray structures) .

- Solvent effects : In non-polar solvents (e.g., toluene), the Boc group shields the piperidine nitrogen, reducing nucleophilicity. In polar solvents (e.g., DMSO), solvation destabilizes the Boc group, increasing reactivity .

- Lipophilicity : LogP increases by ~1.5 units compared to non-Boc analogs, impacting membrane permeability in biological assays .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Crystallography vs. NMR : Use X-ray data (e.g., SHELXL refinement ) to resolve ambiguities in NOESY or COSY correlations (e.g., axial vs. equatorial substituents) .

- Dynamic effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening (e.g., CF₃ disorder at 100 K vs. room temperature) .

- DFT calculations : Validate proposed structures by matching computed ¹³C chemical shifts with experimental data .

Q. What computational methods predict the compound’s interaction with biological targets, and how are these validated?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., enzymes with hydrophobic active sites). The trifluoromethyl group’s electronegativity enhances binding to polar residues .

- MD simulations : Assess conformational stability in lipid bilayers (GROMACS) to predict bioavailability .

- Validation : Compare docking scores with in vitro IC₅₀ values (e.g., enzyme inhibition assays) .

Q. Table 3: Computational vs. Experimental Binding Data (Hypothetical Example)

| Target Protein | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) | Reference |

|---|---|---|---|

| CYP3A4 | -8.2 | 12.5 ± 1.2 | |

| hERG Channel | -6.5 | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.